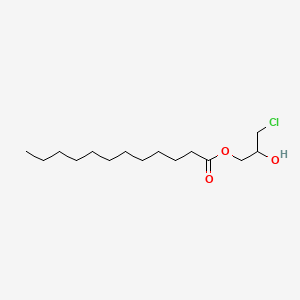

3-Chlor-2-hydroxypropyl-dodecanoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Chloro-2-hydroxypropyl dodecanoate, also known as 3-chloro-2-hydroxypropyl myristate, is a fatty acid ester that is widely used in the synthesis of drugs and other compounds. It is a colorless liquid that is soluble in water and has a low odor. It is used in a variety of applications, including as a surfactant, emulsifier, and solvent in the pharmaceutical and cosmetic industries.

Wissenschaftliche Forschungsanwendungen

Synthese von monodispersen, porösen, hydrophilen Mikrosphären {svg_1}

Es wurde eine säengeleitete Polymerisationsmethode auf Basis eines neuen funktionellen Monomers, 3-Chlor-2-hydroxypropylmethacrylat (HPMA-Cl), für die Synthese eines neuen Typs von monodispersen, porösen, hydrophilen Mikrosphären mit reaktivem Charakter vorgeschlagen {svg_2}. Die Mikrosphären sind aufgrund der Hydroxylgruppen hydrophil und aufgrund der reaktiven Chlorpropyl-Einheit leicht derivatisierbar {svg_3}.

Herstellung von kationischer Cellulose {svg_4}

In dieser Studie wurde kationische Cellulose (CC) durch Veretherung von kommerzieller Cellulose mit (3-Chlor-2-hydroxypropyl)trimethylammoniumchlorid (CHPTAC) in einem alkalischen Medium hergestellt {svg_5}. Die hergestellte CC wurde mittels Fourier-Transform-Infrarotspektroskopie (FTIR), Rasterelektronenmikroskopie (SEM), Differentialthermoanalyse (DSC) und Kernresonanzspektroskopie (NMR) charakterisiert {svg_6}.

Wasseraufbereitung {svg_7}

Die in der vorherigen Anwendung hergestellte kationische Cellulose wurde als Flockungsmittel oder Sorptionsmittel in drei Umweltanwendungen getestet: Algenernte, Feststoffentfernung aus Molkereiabwasser und Abfang von Methylorange (MO) in Farbstoffabwasser {svg_8}. Unter optimalen Dosierungs- und pH-Bedingungen wurden bis zu 90,4 % der trockenen Algenbiomasse und 53,3 % der suspendierten Feststoffe im Molkereiabwasser entfernt {svg_9}.

Synthese von polymerem kationischen Tensid {svg_10}

3-Chlor-2-hydroxypropyldimethyldehydroabietlylammonium ist eine Verbindung, die von Dehydroabietinsäure abgeleitet ist, die umweltfreundlich ist und eine gute biologische Abbaubarkeit aufweist {svg_11}. Es weist auch eine gute Reaktionsleistung auf {svg_12}.

Wirkmechanismus

Target of Action

It is known that this compound is used in the synthesis of block copolymers . These copolymers can interact with various biological and chemical entities depending on their composition and structure .

Mode of Action

It is known to be used in the synthesis of block copolymers . In this process, it likely interacts with other monomers to form a polymer chain. The presence of the chloro group might allow for nucleophilic substitution reactions, contributing to the functionalization of the polymer .

Biochemical Pathways

As a component in the synthesis of block copolymers, it may indirectly influence biochemical pathways depending on the nature of the copolymer and its application .

Result of Action

Its role in the synthesis of block copolymers suggests that it contributes to the properties of these polymers, which can have various effects depending on their composition and application .

Action Environment

The action of 3-Chloro-2-hydroxypropyl dodecanoate, as a component in the synthesis of block copolymers, can be influenced by various environmental factors. These may include the presence of other reactants, temperature, solvent, and reaction time .

Biochemische Analyse

Biochemical Properties

3-Chloro-2-hydroxypropyl dodecanoate plays a significant role in biochemical reactions, particularly in the synthesis of surfactants and other functional materials. It interacts with various enzymes and proteins, facilitating the formation of hydrophilic and hydrophobic interactions. The hydroxyl group in 3-Chloro-2-hydroxypropyl dodecanoate allows it to form hydrogen bonds with biomolecules, while the chloroalkyl group can participate in nucleophilic substitution reactions . These interactions are crucial for the compound’s role in modifying the surface properties of materials and enhancing their reactivity.

Cellular Effects

3-Chloro-2-hydroxypropyl dodecanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the permeability of cell membranes, thereby altering the transport of ions and molecules across the membrane . This compound can also modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, 3-Chloro-2-hydroxypropyl dodecanoate may impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of 3-Chloro-2-hydroxypropyl dodecanoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The hydroxyl group of the compound can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity . The chloroalkyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with proteins and other biomolecules. These interactions can result in the activation or inhibition of specific signaling pathways and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-2-hydroxypropyl dodecanoate have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, 3-Chloro-2-hydroxypropyl dodecanoate may degrade into smaller molecules, which can have different effects on cellular function. Long-term studies have shown that the compound can cause persistent changes in cellular metabolism and gene expression, indicating its potential for long-term biological activity .

Dosage Effects in Animal Models

The effects of 3-Chloro-2-hydroxypropyl dodecanoate vary with different dosages in animal models. At low doses, the compound may enhance cellular functions and metabolic processes, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular activity. High doses of 3-Chloro-2-hydroxypropyl dodecanoate can result in cellular toxicity, oxidative stress, and damage to cellular structures .

Metabolic Pathways

3-Chloro-2-hydroxypropyl dodecanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of intermediate metabolites. These metabolites can further participate in metabolic flux, affecting the levels of other metabolites in the cell . The interactions with specific enzymes and cofactors are crucial for the efficient metabolism of 3-Chloro-2-hydroxypropyl dodecanoate.

Transport and Distribution

Within cells and tissues, 3-Chloro-2-hydroxypropyl dodecanoate is transported and distributed through various mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of 3-Chloro-2-hydroxypropyl dodecanoate are influenced by its chemical properties, such as hydrophilicity and hydrophobicity . These factors determine the compound’s distribution within different tissues and organs.

Subcellular Localization

The subcellular localization of 3-Chloro-2-hydroxypropyl dodecanoate is determined by its targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or lysosomes, where it exerts its biological effects. The localization of 3-Chloro-2-hydroxypropyl dodecanoate can influence its activity and function, as different cellular compartments provide distinct microenvironments for biochemical reactions .

Eigenschaften

IUPAC Name |

(3-chloro-2-hydroxypropyl) dodecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-13-14(17)12-16/h14,17H,2-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVZRWUXOBQZEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662055 |

Source

|

| Record name | 3-Chloro-2-hydroxypropyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20542-96-5 |

Source

|

| Record name | 3-Chloro-2-hydroxypropyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)